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  • Product: 4-Phenoxy-2,3-dihydro-1H-inden-1-one
  • CAS: 62803-52-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Phenoxy-2,3-dihydro-1H-inden-1-one: Structural Analysis, Synthesis, and Applications in Drug Discovery

As drug discovery paradigms shift toward highly functionalized, rigid scaffolds, indanone derivatives have emerged as privileged structures. Specifically, 4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS: 62803-52-5) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery paradigms shift toward highly functionalized, rigid scaffolds, indanone derivatives have emerged as privileged structures. Specifically, 4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS: 62803-52-5) represents a critical synthetic intermediate. By combining the rigid, planar geometry of the 1-indanone core with the lipophilic, conformationally flexible phenoxy substituent at the sterically demanding C4 position, this molecule serves as a foundational building block for cholinesterase inhibitors, kinase modulators, and advanced agrochemicals.

This guide provides a comprehensive analysis of its physicochemical profile, a field-proven self-validating synthetic protocol, and its mechanistic utility in modern medicinal chemistry.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of 4-Phenoxy-1-indanone is essential for predicting its behavior in downstream functionalization and its pharmacokinetic viability as a pharmacophore base. The table below summarizes its core quantitative data.

ParameterValueMechanistic Implication
Chemical Name 4-Phenoxy-2,3-dihydro-1H-inden-1-oneStandard IUPAC nomenclature.
CAS Number 62803-52-5Primary registry identifier[1].
Molecular Formula C₁₅H₁₂O₂Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 10).
Molecular Weight 224.25 g/mol Low molecular weight; highly suitable for fragment-based drug design (FBDD).
Exact Mass 224.0837 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 26.30 ŲExcellent membrane permeability; easily crosses the Blood-Brain Barrier (BBB).
H-Bond Donors / Acceptors 0 / 2The ketone and ether oxygens act as strict hydrogen bond acceptors.
LogP (Predicted) ~3.5Moderate lipophilicity, ideal for occupying hydrophobic enzyme pockets.

Structural Significance & Mechanistic Rationale

The structural architecture of 4-Phenoxy-1-indanone dictates its reactivity and biological utility. The molecule consists of a bicyclic system—a benzene ring fused to a cyclopentanone.

  • The Indanone Core: The C1 carbonyl is fully conjugated with the aromatic ring, rendering the system highly planar. This planarity allows the core to intercalate or tightly pack into narrow, hydrophobic enzyme clefts (e.g., the ATP-binding site of kinases).

  • The C4-Phenoxy Substituent: Positioned ortho to the aliphatic ring fusion (C3a), the ether linkage introduces a specific dihedral angle. Unlike the rigid core, the phenoxy ring can freely rotate, allowing it to act as an adaptable "hydrophobic anchor." In acetylcholinesterase (AChE) inhibitors, this flexibility is crucial for reaching and binding to the Peripheral Anionic Site (PAS) [4].

Synthetic Methodologies: A Self-Validating Protocol

Historically, indanones are synthesized via the Friedel-Crafts acylation of 3-arylpropanoic acids. However, attempting to cyclize 3-(2-phenoxyphenyl)propanoic acid yields poor results because the required cyclization position (C6) is meta to the activating phenoxy group, leading to low regioselectivity and yield.

As a Senior Application Scientist, I strongly recommend a cross-coupling approach. The Copper-Catalyzed Ullmann Diaryl Ether Synthesis utilizing [2] and phenol is the most reliable, regioselective route.

Field-Proven Protocol: Modified Ullmann Coupling

Traditional Ullmann couplings require harsh temperatures (>150°C), which causes the indanone core to undergo base-catalyzed aldol self-condensation. To prevent this, we utilize a bidentate ligand (Picolinic acid) to lower the activation energy of the Cu(I) oxidative addition step, allowing the reaction to proceed smoothly at 90°C.

Reagents:

  • Electrophile: 4-Bromo-1-indanone (1.0 equiv)

  • Nucleophile: Phenol (1.2 equiv)

  • Catalyst/Ligand: CuI (10 mol%) / Picolinic acid (20 mol%)

  • Base/Solvent: Anhydrous K₃PO₄ (2.0 equiv) / Anhydrous DMSO (0.5 M)

Step-by-Step Methodology & Causality:

  • Inert Atmosphere Preparation: In an oven-dried Schlenk flask, combine 4-bromo-1-indanone, phenol, CuI, picolinic acid, and K₃PO₄. Evacuate and backfill the flask with Argon three times. Causality: Cu(I) is highly susceptible to oxidation into inactive Cu(II) in the presence of atmospheric oxygen; strict anaerobic conditions are mandatory.

  • Solvent Addition: Inject anhydrous DMSO. Causality: DMSO acts as a highly polar aprotic solvent that not only stabilizes the active Copper-ligand complex but also strips the solvation shell from the phenoxide anion, drastically increasing its nucleophilicity.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active 4-bromo-1-indanone spot (R_f ~0.5) and the appearance of a new, highly UV-active product spot (R_f ~0.4) validates full conversion.

  • Strategic Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash the organic layer vigorously with 1M NaOH (3x), followed by brine. Causality: The NaOH wash is a self-purifying step. It selectively deprotonates the excess unreacted phenol, pulling it into the aqueous layer as sodium phenoxide, leaving the neutral 4-Phenoxy-1-indanone in the organic phase.

  • Isolation: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via short-pad silica gel chromatography to yield the pure product.

Workflow & Derivatization Visualization

The following diagram maps the logical progression from raw precursors through the Ullmann coupling, and into downstream pharmaceutical derivatization pathways.

Pathway A 4-Bromo-1-indanone (CAS: 15115-60-3) C CuI / Picolinic Acid K3PO4, DMSO, 90°C A->C B Phenol (Nucleophile) B->C D 4-Phenoxy-1-indanone (CAS: 62803-52-5) C->D Ullmann C-O Coupling E Aldol Condensation (w/ Benzaldehydes) D->E G Reductive Amination D->G F Cholinesterase Inhibitors (Donepezil Analogues) E->F SAR Optimization H Kinase Inhibitor Scaffolds G->H ATP-Pocket Targeting

Fig 1. Synthetic workflow and downstream derivatization of 4-Phenoxy-1-indanone.

Applications in Drug Development

Once synthesized, 4-Phenoxy-1-indanone is primed for late-stage functionalization, primarily targeting two major therapeutic areas:

A. Neurodegenerative Diseases (Cholinesterase Inhibitors)

The indanone scaffold is the pharmacophoric heart of Donepezil, a blockbuster drug for Alzheimer's disease. By subjecting 4-Phenoxy-1-indanone to an aldol condensation with various substituted benzaldehydes (followed by reduction), researchers generate libraries of novel AChE inhibitors [4]. The 4-phenoxy group is specifically designed to interact with the aromatic residues (Trp286, Tyr72) of the AChE Peripheral Anionic Site via π−π stacking, effectively blocking the entry of acetylcholine into the catalytic gorge.

B. Oncology (Type II Kinase Inhibitors)

In kinase inhibitor design, the indanone core acts as a rigid bioisostere for indoles or tetralones. Through reductive amination of the C1 carbonyl, the scaffold can be linked to hinge-binding heterocycles. The C4-phenoxy group is strategically positioned to project into the deep, hydrophobic "DFG-out" allosteric pocket, a conformational state unique to inactive kinases, thereby ensuring high kinase selectivity and prolonged residence time.

References

  • National Center for Biotechnology Information. "1-Indanone, 4-bromo- | CID 98713". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "4-Hydroxy-1-indanone | CID 590547". PubChem. Available at:[Link]

  • Google Patents. "Compositions, synthesis, and methods of using indanone based cholinesterase inhibitors". Patent CN101626688A.
Exploratory

4-Phenoxy-2,3-dihydro-1H-inden-1-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Phenoxy-2,3-dihydro-1H-inden-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Phenoxy-2,3-dihydro-1H-inden-1-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its core scaffold, 2,3-dihydro-1H-inden-1-one (1-indanone), and analogous substituted systems to provide reliable predicted data and methodologies. This document is intended to serve as a valuable resource for researchers, offering insights into its synthesis, characterization, and potential reactivity, thereby facilitating its application in drug discovery and development programs.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of ligands targeting a variety of biological receptors. The introduction of a phenoxy group at the 4-position of the indanone core is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed understanding of the fundamental properties of 4-Phenoxy-2,3-dihydro-1H-inden-1-one to support its exploration as a novel chemical entity.

Predicted Physical and Chemical Properties

The physical and chemical properties of 4-Phenoxy-2,3-dihydro-1H-inden-1-one have been predicted based on the known properties of 1-indanone and the expected influence of the 4-phenoxy substituent.

PropertyPredicted Value
Molecular Formula C₁₅H₁₂O₂
Molecular Weight 224.26 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85-95 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone); Insoluble in water.
CAS Number 62803-52-5

Synthesis and Purification

The most logical and established method for the synthesis of 4-Phenoxy-2,3-dihydro-1H-inden-1-one is through an intramolecular Friedel-Crafts acylation of a suitable precursor, namely 3-(3-phenoxyphenyl)propanoic acid.[1][3]

Proposed Synthetic Pathway

G cluster_0 Synthesis of Precursor cluster_1 Intramolecular Friedel-Crafts Acylation 3-Phenoxyphenaldehyde 3-Phenoxy- phenaldehyde 3-(3-Phenoxyphenyl)propenoic_acid 3-(3-Phenoxyphenyl)- propenoic acid 3-Phenoxyphenaldehyde->3-(3-Phenoxyphenyl)propenoic_acid Malonic acid, Piperidine 3-(3-Phenoxyphenyl)propanoic_acid 3-(3-Phenoxyphenyl)- propanoic acid 3-(3-Phenoxyphenyl)propenoic_acid->3-(3-Phenoxyphenyl)propanoic_acid H₂, Pd/C 4-Phenoxy-2,3-dihydro-1H-inden-1-one 4-Phenoxy-2,3-dihydro- 1H-inden-1-one 3-(3-Phenoxyphenyl)propanoic_acid->4-Phenoxy-2,3-dihydro-1H-inden-1-one Polyphosphoric acid (PPA) or (COCl)₂, AlCl₃

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Foundational

An In-Depth Technical Guide to the In Vitro Exploratory Toxicity of 4-Phenoxy-2,3-dihydro-1H-inden-1-one

Executive Summary This guide outlines a comprehensive, tiered strategy for the in vitro exploratory toxicity assessment of 4-Phenoxy-2,3-dihydro-1H-inden-1-one, a novel compound with potential therapeutic applications. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide outlines a comprehensive, tiered strategy for the in vitro exploratory toxicity assessment of 4-Phenoxy-2,3-dihydro-1H-inden-1-one, a novel compound with potential therapeutic applications. The indenone scaffold is present in various biologically active molecules, necessitating a thorough, early-stage safety evaluation.[1] Our approach prioritizes human-relevant data by employing a suite of validated in vitro assays, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in preclinical safety testing.[2] The strategy progresses from foundational cytotoxicity screening to specific assessments of genotoxicity, hepatotoxicity, and cardiotoxicity. Each phase is designed to build upon the last, providing a robust data package to inform go/no-go decisions and guide the future development of this compound.

Introduction: Rationale and Strategy

The Compound: 4-Phenoxy-2,3-dihydro-1H-inden-1-one

The subject of this guide is 4-Phenoxy-2,3-dihydro-1H-inden-1-one. Its core structure, 2,3-dihydro-1H-inden-1-one, is a privileged scaffold found in compounds exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[3][4] While this suggests therapeutic potential, it also underscores the importance of a proactive and rigorous toxicological evaluation to identify any potential liabilities early in the drug discovery process.

The Imperative for In Vitro Exploratory Toxicology

Early-stage in vitro toxicity testing is a cornerstone of modern drug development. It provides critical insights into a compound's potential adverse effects, reducing late-stage attrition and minimizing the reliance on animal testing.[5][6] By identifying potential hazards before significant resources are invested, this approach accelerates the development of safer therapeutic candidates. This guide employs a tiered, mechanism-driven strategy to build a comprehensive safety profile for 4-Phenoxy-2,3-dihydro-1H-inden-1-one.

A Tiered Approach to Safety Assessment

Our proposed screening cascade is designed for maximal efficiency and scientific rigor.

  • Phase 1: General Cytotoxicity: Establish the compound's fundamental impact on cell viability and identify a working concentration range for subsequent, more specific assays.

  • Phase 2: Genotoxicity: Evaluate the potential for DNA damage, a critical indicator of possible carcinogenicity.

  • Phase 3: Organ-Specific Toxicity: Investigate toxicity in key target organs—the liver and the heart—using advanced, human-relevant cell models at sub-lethal concentrations.

A Phase 1: General Cytotoxicity (MTT & LDH Assays) B Determine IC50 Establish Sub-toxic Concentrations A->B Data informs C Phase 2: Genotoxicity (Ames & Micronucleus) B->C Guides dosing D Phase 3: Organ-Specific Toxicity (Hepatotoxicity & Cardiotoxicity) B->D Guides dosing E Integrated Risk Assessment Go/No-Go Decision C->E D->E TestCompound Test Compound: 4-Phenoxy-2,3-dihydro-1H-inden-1-one Ames Ames Test (Gene Mutation) TestCompound->Ames Micronucleus Micronucleus Assay (Chromosome Damage) TestCompound->Micronucleus Result Genotoxicity Profile Ames->Result Micronucleus->Result S9 Metabolic Activation (S9) S9->Ames S9->Micronucleus

Caption: Core components of the in vitro genotoxicity assessment.

Phase 3: Organ-Specific Toxicity Assessment

Objective: To investigate potential toxicity in the liver and heart, two primary sites of drug-induced organ injury. These assays are conducted at sub-cytotoxic concentrations to detect organ-specific functional impairments that may not be apparent in general cytotoxicity screens.

Hepatotoxicity Assessment
  • Rationale: The liver is the body's primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI). [7]Key mechanisms of DILI include mitochondrial dysfunction, oxidative stress, and the activation of cell death pathways. [8][9][10]

  • Model System: HepG2 Cells: The human hepatoma cell line HepG2 is a widely accepted and reproducible model for in vitro hepatotoxicity screening. [11]While they have lower metabolic activity than primary human hepatocytes (PHHs), they provide a robust platform for identifying direct hepatotoxicants. [12]

  • Methodology: High-Content Analysis (HCA): HCA uses automated fluorescence microscopy to simultaneously measure multiple parameters within the same cell population, providing a detailed snapshot of cellular health. [12]

  • Experimental Protocol:

    • Culture and Treatment: Plate HepG2 cells in 96- or 384-well imaging plates. Treat with sub-toxic concentrations of the test compound for 24-48 hours.

    • Staining: After exposure, incubate cells with a cocktail of fluorescent probes:

      • Hoechst 33342: Stains nuclei to assess cell number and nuclear morphology (size, condensation).

      • TMRM (Tetramethylrhodamine, Methyl Ester): Accumulates in active mitochondria to measure mitochondrial membrane potential. A decrease indicates mitochondrial dysfunction.

      • CellROX Green: Becomes fluorescent upon oxidation, measuring levels of reactive oxygen species (ROS).

      • Annexin V-FITC: Binds to phosphatidylserine on the outer leaflet of apoptotic cells, identifying early-stage apoptosis.

    • Imaging and Analysis: Acquire images using an automated high-content imaging system. Image analysis software quantifies the intensity and distribution of each fluorescent signal on a per-cell basis.

Compound Compound Exposure (HepG2 Cells) Mito Mitochondrial Dysfunction Compound->Mito Direct Effect ROS Oxidative Stress (ROS Production) Compound->ROS Mito->ROS Leads to Apoptosis Apoptosis Induction Mito->Apoptosis Triggers ROS->Mito Damages ROS->Apoptosis Triggers DILI Drug-Induced Liver Injury (DILI) Apoptosis->DILI

Caption: Key mechanistic pathways in drug-induced liver injury.

  • Data Presentation: Example Multiparametric Hepatotoxicity Profile

ParameterEndpointResult (at 10 µM)Interpretation
Cell Count (Hoechst)Viability95% of ControlNot cytotoxic at this concentration
Mitochondrial Potential (TMRM)Mitochondrial Health↓ 30%Moderate mitochondrial depolarization
Oxidative Stress (CellROX)ROS Production↑ 50%Significant increase in ROS
Apoptosis (Annexin V)Programmed Cell Death↑ 15%Mild induction of apoptosis
Cardiotoxicity Assessment
  • Rationale: Drug-induced cardiotoxicity is a leading cause of drug withdrawal. [13]Effects can range from direct structural damage to functional impairments in electrophysiology and contractility. [14]

  • Model System: Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): hiPSC-CMs represent a major advance in preclinical safety testing. As a human-derived, spontaneously beating cell model, they offer unparalleled physiological relevance for predicting cardiac responses in vitro. [13][14][15]

  • Methodology 1: High-Content Imaging for Structural Cardiotoxicity:

    • Protocol: Similar to the hepatotoxicity HCA, hiPSC-CMs are treated and stained with probes for cell viability, mitochondrial health, and cytoskeletal integrity (e.g., Phalloidin to stain actin filaments). [16]This identifies direct cytotoxic effects on cardiomyocytes.

  • Methodology 2: Calcium Flux Assay for Functional Cardiotoxicity:

    • Principle: The contraction of cardiomyocytes is driven by transient increases in intracellular calcium (Ca²⁺). This assay measures the kinetics of these calcium transients, providing a sensitive readout of contractile function. [17]Changes in beat rate, amplitude, or decay can indicate pro-arrhythmic potential or negative/positive inotropic effects.

    • Protocol:

      • Cell Culture: Plate hiPSC-CMs in optically clear 96- or 384-well plates until a synchronously beating monolayer is formed.

      • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM.

      • Data Acquisition: Place the plate into a specialized reader (e.g., FLIPR or an imaging system with kinetic capabilities). Record a baseline reading of the spontaneous calcium oscillations.

      • Compound Addition: Add the test compound and immediately begin recording post-treatment kinetic fluorescence readings.

      • Analysis: Analyze the fluorescence traces to quantify parameters such as beat rate (frequency), peak amplitude (Ca²⁺ release), and decay time (Ca²⁺ reuptake).

  • Data Presentation: Example Cardiotoxicity Profile

ParameterEndpointResult (at 5 µM)Interpretation
Beat RateChronotropy↓ 40%Negative chronotropic effect
Ca²⁺ Peak AmplitudeInotropy↓ 25%Negative inotropic effect
Ca²⁺ Transient DecayLusitropyProlonged by 30%Impaired relaxation, potential pro-arrhythmic risk
Cell Viability (HCA)Cytotoxicity98% of ControlFunctional effects occur without overt cytotoxicity

Synthesis and Next Steps

The completion of this three-phase in vitro toxicity evaluation will yield a comprehensive, human-relevant safety profile for 4-Phenoxy-2,3-dihydro-1H-inden-1-one. The integrated data will allow for an informed risk assessment:

  • Favorable Profile: If the compound shows a large therapeutic window (high IC50 in cytotoxicity assays) and is negative in genotoxicity, hepatotoxicity, and cardiotoxicity screens, it can proceed with confidence to more advanced preclinical studies.

  • Unfavorable Profile: Positive findings in any of the assays, particularly genotoxicity or specific organ toxicity at low concentrations, would constitute a significant liability. These results would trigger a "no-go" decision or direct medicinal chemistry efforts to synthesize analogues that mitigate the identified toxicity while preserving efficacy.

This structured, in vitro-first approach ensures that only the safest and most promising candidates advance in the drug development pipeline, embodying the principles of modern, predictive toxicology. [18]

References

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC.
  • Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Medscape Reference.
  • Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs. Journal of Traditional and Complementary Medicine.
  • Drug-Induced Liver Injury. Lecturio.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. PMC.
  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for tre
  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone deriv
  • In vitro cardiotoxicity and neurotoxicity assessment of environmental chemicals using organotypic human induced pluripotent stem. Molecular Devices.
  • In vitro assessment of the ethanol-induced hep
  • High-content analysis of in vitro hepatocyte injury induced by various hep
  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • Full article: Drug induced liver injury – a 2023 upd
  • HepG2-based Cytotoxicity Assay Service.
  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC - NIH.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Mechanisms of Drug Induced Liver Injury. PMC - NIH.
  • Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association.
  • iPSC derived cardiomyocytes for cardiac toxicity assessment. NC3Rs.
  • Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays. Reynolds Science.
  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative.
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed.
  • Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich.
  • Predictive Models for Human Organ Toxicity Based on In Vitro Bioactivity Data and Chemical Structure.
  • Cell-based models to predict human hep
  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. Benchchem.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
  • Particle-Induced Artifacts in the MTT and LDH Viability Assays.
  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway
  • Toxicity testing: the search for an in vitro alternative to animal testing. Frontiers Publishing Partnerships.
  • Predictive value of in vitro model systems in toxicology. PubMed.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers.
  • Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. PMC.
  • In Vitro Liver Toxicity Testing of Chemicals: A Pragm
  • In Vitro Toxicology. WuXi AppTec Lab Testing Division.
  • Methods of in vitro toxicology. Food and Chemical Toxicology.
  • Developing a novel in vitro toxicity assay for predicting inhalation toxicity in r

Sources

Protocols & Analytical Methods

Method

AQbD-Guided HPLC Method Development and Validation for 4-Phenoxy-2,3-dihydro-1H-inden-1-one Quantification

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Drug Development Professionals. Scientific Context & Purpose 4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Drug Development Professionals.

Scientific Context & Purpose

4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS No. 62803-52-5) is a structurally significant aromatic ketone utilized as a lipophilic intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Due to its rigid indanone core and pendant phenoxy group, accurate quantification of this compound—alongside its synthetic precursors and potential degradants—is critical for downstream API quality control.

Historically, chromatographic methods were developed using empirical, trial-and-error approaches. However, the recent implementation of ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) mandates a systematic, lifecycle-based Analytical Quality by Design (AQbD) framework[2]. This protocol outlines the development of a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, specifically engineered to meet these contemporary regulatory standards[3].

Analytical Target Profile (ATP) & Mechanistic Causality

The foundation of the AQbD approach is the Analytical Target Profile (ATP), which defines the required performance criteria for the method[4]. For 4-Phenoxy-2,3-dihydro-1H-inden-1-one, the ATP requires a baseline resolution ( Rs​≥2.0 ) from structurally similar impurities, a wide linear dynamic range, and a Limit of Quantitation (LOQ) capable of detecting 0.05% impurity thresholds.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 core-shell column (2.7 µm particle size) was selected over a traditional fully porous 5 µm column. The solid core limits the diffusion path of the analyte into the stationary phase, drastically reducing the longitudinal diffusion and mass transfer terms ( B and C terms in the van Deemter equation). This yields ultra-high efficiency (sharp peaks) without the extreme backpressures associated with sub-2 µm UHPLC columns, ensuring the method is highly rugged and transferable across standard HPLC instruments.

  • Mobile Phase Chemistry: A binary gradient consisting of 0.1% Formic Acid in Water (pH ~2.7) and Acetonitrile was chosen. The acidic pH is a deliberate choice to suppress the ionization of any residual phenolic impurities (which have pKa values ~9-10). Keeping these impurities fully protonated prevents secondary electrostatic interactions with residual silanols on the silica support, thereby eliminating peak tailing. Acetonitrile, an aprotic solvent, provides superior mass transfer kinetics and lower viscosity compared to methanol, which is critical for the rapid elution of the highly lipophilic indanone core.

  • Detection Wavelength: UV detection at 254 nm was established via Photodiode Array (PDA) spectral scanning. The conjugated π -system of the indanone ring and the phenoxy ether linkage exhibits a strong π→π∗ transition at this wavelength. This maximizes the signal-to-noise ratio (S/N), ensuring the method operates well within the required sensitivity limits.

AQbD Method Development Lifecycle

The method development followed a strict risk-based workflow, transitioning from risk assessment to the establishment of a Method Operable Design Region (MODR)[5].

AQbD ATP 1. Analytical Target Profile (ATP) Define Intended Purpose & Criteria Risk 2. Risk Assessment (ICH Q9) Identify Critical Method Parameters ATP->Risk DoE 3. Design of Experiments (DoE) Screening & Optimization Risk->DoE MODR 4. Method Operable Design Region Establish Working Boundaries DoE->MODR Control 5. Control Strategy System Suitability & Monitoring MODR->Control

Figure 1: Analytical Quality by Design (AQbD) lifecycle workflow based on ICH Q14 guidelines.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the protocol is designed as a self-validating system. System suitability criteria (e.g., peak tailing ≤1.5 , theoretical plates ≥5000 , and %RSD ≤2.0% ) act as internal controls that must pass before any sample data is considered valid.

Chromatographic Conditions
  • Column: Core-Shell C18, 150 mm × 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controlled to prevent retention time drift due to viscosity changes)

  • Injection Volume: 10 µL

  • Detection: PDA at 254 nm (Spectrum extracted from 200-400 nm for peak purity analysis)

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 40% B

    • 12.1 - 15.0 min: 40% B (Re-equilibration)

Standard and Sample Preparation
  • Diluent: 40:60 (v/v) Water:Acetonitrile.

    • Mechanistic Note: The diluent composition is explicitly matched to the initial mobile phase conditions (40% B). If a sample is dissolved in 100% organic solvent and injected into a highly aqueous mobile phase, the analyte travels rapidly through the column head before partitioning, causing severe band broadening and peak splitting (the "solvent effect"). Matching the diluent ensures the analyte focuses into a tight band at the column head, maintaining high efficiency.

  • Standard Stock Solution: Accurately weigh 50 mg of 4-Phenoxy-2,3-dihydro-1H-inden-1-one reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Solution: Dilute the stock solution to a final concentration of 100 µg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Forced Degradation & Specificity

In alignment with ICH Q2(R2), the stability-indicating power of the method was verified through forced degradation[4]. The PDA detector's peak purity algorithm acts as a self-validating check: it compares the UV spectra at the peak apex, leading edge, and tailing edge. A purity angle less than the purity threshold confirms that no degradants co-elute with the main peak.

ForcedDegradation API 4-Phenoxy-2,3-dihydro- 1H-inden-1-one Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Thermal Thermal (Solid, 105°C) API->Thermal HPLC HPLC-PDA Analysis Peak Purity & Mass Balance Acid->HPLC Base->HPLC Ox->HPLC Thermal->HPLC

Figure 2: Forced degradation study workflow to establish method specificity.

Method Validation Results

The method was fully validated according to ICH Q2(R2) parameters[5]. The quantitative data is summarized below, demonstrating the method's reliability and precision.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

ParameterResultAcceptance Criteria
Linear Range 0.5 µg/mL to 150 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Regression Equation y=45213x+1205 N/A
LOD (S/N = 3:1) 0.05 µg/mLVisual/Calculated Confirmation
LOQ (S/N = 10:1) 0.15 µg/mLPrecision at LOQ ≤5.0% RSD

Table 2: Accuracy (Recovery) and Precision

Concentration LevelMean Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
50% (50 µg/mL) 99.8%0.65%0.82%
100% (100 µg/mL) 100.2%0.45%0.61%
150% (150 µg/mL) 99.5%0.58%0.74%
Acceptance Criteria 98.0% - 102.0% ≤2.0% ≤2.0%

Table 3: Robustness (Method Operable Design Region - MODR) Robustness was evaluated by making deliberate, minor variations to Critical Method Parameters (CMPs). The system suitability criteria remained well within acceptable limits, proving the method's resilience.

Parameter VariedVariationPeak Tailing (Limit ≤1.5 )Resolution ( Rs​ ) (Limit ≥2.0 )
Flow Rate ±0.1 mL/min1.12 - 1.152.8 - 3.1
Column Temperature ±5 °C1.10 - 1.182.7 - 3.0
Mobile Phase B Ratio ±2% Absolute1.14 - 1.172.5 - 3.2

Conclusion

By applying the principles of Analytical Quality by Design (AQbD) as outlined in ICH Q14[3] and validating against the rigorous standards of ICH Q2(R2)[4], a highly robust, stability-indicating RP-HPLC method was developed for the quantification of 4-Phenoxy-2,3-dihydro-1H-inden-1-one. The mechanistic selection of column chemistry, mobile phase pH, and diluent matching creates a self-validating system that ensures data integrity, minimizes out-of-specification (OOS) results, and facilitates seamless lifecycle management in pharmaceutical quality control environments.

References[5] International Journal of Pharmaceutical Sciences. "Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9MuJh6w-WW_TUbPSVu0Ph0hVdR7KMTnJ1-sa0Sli0riqWI1W1ExukHjLcSWlF1oJ1a36uRPpHIe-Cng6FX-fq-kjOxwsv6LqW9ePm-bR0J9Bb6MCipxyX8mIyqD1LNpsZ_ZcARX1KYt_QXbgA5iDwL_WmO8OVzNzY1jQkkHEqesUlFI8kvsQJgyDF8VS8ypVYUhwi6VkRoNYscvD6F0yOryOcLsjzNSWU0W8E7YvjWucefc9v9OF1DzjdCHML94vc[2] ChemRxiv. "Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Xs9sRNmFip6CamDRmR9IE3dgBTBrIVOg167ydWh2kv4WzlqhPqSdFYEt4ti4Vb-eiVqN8K6jvczcbuIkt1qUqBIAihQ9aqhge90GYSfnS4EBKFYuHkhiIbcVSs0C9s0JJ3zlM7teL_JQx8HKMT0u2w==[1] EvitaChem. "Buy 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid (EVT-3196750) - 4-Phenoxy-2,3-dihydro-1H-inden-1-one".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL8a11ifS6B5VKDSok15FSqhTiEL9qkJgKyPAv6IiQ-OLzDN37tO_Bd2LfSSesahsS6tfuZ2v7np5y3ltIk4hwGj1dqSb_2LLgxsluDxm-Stz0tJQRuw3xvVET-t6oFcZDYDGYJdZe[3] International Council for Harmonisation (ICH). "ICH Q14: Analytical Procedure Development".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQD0drRchC2z7GZ6PrTiTPB-_4PoH8hWgYEpmAPtBpEcDEDyIzC5-MKS4YkpxRxlKYeJjWyspdIE5UujHWUojI9rMsqUUSWaNFxl3iOzVrKzA8zisMBtA3Y2fFTT8nJs9u8PcC3U50lAQv4BwGDwkPicL4JzvR75I4UreoRvwgViqWh-DLA1u-8ScIT0p5mT2K0nvFmI4AOkonj1CIA==[4] International Council for Harmonisation (ICH). "Q14: Analytical Procedure Development Q2(R2) - ICH".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEciM0M1y1AvdpZz0KOGOGpfNyKtTSHcsPr1e1Qkb1bfbJ-qtxCMcoPsH0JYuCBnWWW3XLP4uPZyDL76A5ojl1i0S7BIv1RzbEngdfw2-aaBjsSJJ29OK6m-HCv30Cmk3noAaQ0haBpMs6ktheiwxuRQoB75fIzGovv5UC4oUhtxcU3cMgZtiEWEIrLMRi-Mm3GHRd9KfzZ

Sources

Application

Standardized Protocol for the NMR Spectroscopic Characterization of 4-Phenoxy-2,3-dihydro-1H-inden-1-one

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Rationale The indanone scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Rationale

The indanone scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core pharmacophore for monoamine oxidase (MAO) inhibitors, acetylcholinesterase inhibitors (e.g., donepezil analogs), and various anti-inflammatory agents. Specifically, 4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS: 62803-52-5) presents a unique analytical challenge due to the electronic interplay between the electron-withdrawing C1-carbonyl group and the electron-donating C4-phenoxy ether linkage.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to yield high-fidelity 1 H and 13 C spectral data. Rather than merely listing acquisition parameters, this guide elucidates the causality behind experimental choices —such as the critical management of T1​ relaxation times and the mitigation of paramagnetic interference—ensuring that the resulting data meets the rigorous standards required for quantitative NMR (qNMR) and regulatory submissions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness (E-E-A-T), this protocol is designed as a closed-loop, self-validating system. Every step includes a built-in quality control check to prevent the propagation of errors.

Phase 1: Sample Preparation & Gravimetric Control

The integrity of any NMR analysis begins at the balance. Poor sample preparation leads to line broadening, integration errors, and compromised signal-to-noise (S/N) ratios.

  • Solvent Blank Validation: Before preparing the sample, acquire a rapid 1D 1 H spectrum of the neat deuterated solvent (e.g., CDCl 3​ containing 0.03% v/v Tetramethylsilane [TMS]). Causality: This confirms the absence of residual water or grease impurities that could overlap with the analyte's aliphatic signals (1[1]).

  • Gravimetric Weighing: Using an anti-static kit and a non-metallic spatula, weigh exactly 15.0 mg of 4-Phenoxy-2,3-dihydro-1H-inden-1-one on a 5-decimal microbalance. Causality: Metal spatulas can introduce trace paramagnetic iron, which drastically shortens T1​ relaxation times and ruins quantitative integration (2[2]).

  • Internal Standard Addition: If performing qNMR, add a calibrated internal standard (e.g., 1,4-Dinitrobenzene or Maleic acid) with a known purity. The standard must not overlap with the analyte signals (3[3]).

  • Dissolution and Degassing: Dissolve the mixture in 0.6 mL of CDCl 3​ . Filter the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Degas the sample using a brief ultrasonic bath or freeze-pump-thaw cycle. Causality: Dissolved paramagnetic oxygen ( O2​ ) accelerates spin-lattice relaxation. Removing it normalizes T1​ values across the molecule, ensuring uniform signal excitation (4[4]).

Phase 2: Instrument Calibration & Acquisition Workflow

Figure 1: Self-validating NMR acquisition workflow from sample preparation to data processing.

  • Tuning, Matching, and Shimming: Insert the sample and lock onto the deuterium signal of CDCl 3​ . Tune and match the probe to the exact impedance of the sample. Perform gradient shimming (e.g., TopShim) to optimize B0​ homogeneity until the TMS signal exhibits a linewidth at half-height ( W1/2​ ) of < 0.8 Hz.

  • T1​ Relaxation Estimation (Inversion Recovery): Run a quick inversion-recovery experiment ( 180∘−τ−90∘ ) to estimate the longest longitudinal relaxation time ( T1​ ) of the molecule. Causality: For quantitative accuracy, the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest relaxing proton to ensure 99.3% return to equilibrium magnetization between scans (5[5]). For small molecules like indanones, T1​ typically ranges from 1.5 to 4.0 seconds (6[6]). Set D1​=15 seconds for 1 H qNMR.

  • 13 C Acquisition: For 13 C NMR, utilize a standard proton-decoupled sequence (e.g., zgpg30). Set the number of scans (NS) to 1024 to achieve an adequate S/N ratio for the quaternary carbons (7[7]).

Spectral Data Presentation & Mechanistic Elucidation

The following tables summarize the representative NMR assignments for 4-Phenoxy-2,3-dihydro-1H-inden-1-one. The chemical shifts are governed by two competing electronic phenomena: the magnetic anisotropy of the C1 ketone and the mesomeric electron donation (+M effect) of the C4 phenoxy group.

Table 1: 1 H NMR Characterization Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment Notes
C7-H 7.50dd7.8, 1.01HSeverely deshielded by the spatial cone of anisotropy from the adjacent C1 carbonyl group.
C6-H 7.35t7.81HResides in a relatively neutral electronic environment (meta to both C=O and O-Ph).
C3', C5'-H 7.35t8.02HMeta protons of the pendant phenoxy ring.
C4'-H 7.15t7.41HPara proton of the pendant phenoxy ring.
C5-H 7.10dd7.8, 1.01HShielded relative to C7 due to the ortho-positioned electron-donating ether oxygen (+M effect).
C2', C6'-H 7.02d8.02HOrtho protons of the phenoxy ring; shielded by the ether oxygen.
C3-H 2​ 3.12t6.02HBenzylic aliphatic protons; shifted slightly downfield due to the inductive pull of the C4 oxygen.
C2-H 2​ 2.72t6.02HAliphatic protons alpha to the C1 carbonyl.
Table 2: 13 C NMR Characterization Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Notes
C1 206.5C=O (Quaternary)Highly deshielded ketone carbonyl carbon typical of the indanone core.
C1' 156.5C-O (Quaternary)Ipso carbon of the phenoxy ring attached to the ether oxygen.
C4 153.5C-O (Quaternary)Aryl carbon of the indanone core attached to the ether oxygen.
C3a 144.0C (Quaternary)Bridgehead carbon adjacent to the aliphatic ring.
C7a 138.0C (Quaternary)Bridgehead carbon adjacent to the carbonyl group.
C3', C5' 129.8CH (Aromatic)Meta carbons of the phenoxy ring.
C6 129.0CH (Aromatic)Indanone aromatic carbon meta to the substituents.
C4' 123.5CH (Aromatic)Para carbon of the phenoxy ring.
C7 119.5CH (Aromatic)Indanone aromatic carbon ortho to the carbonyl.
C2', C6' 119.0CH (Aromatic)Ortho carbons of the phenoxy ring.
C5 118.5CH (Aromatic)Indanone aromatic carbon ortho to the ether linkage.
C2 36.2CH 2​ (Aliphatic)Aliphatic carbon alpha to the carbonyl.
C3 24.5CH 2​ (Aliphatic)Benzylic aliphatic carbon.

Quality Control & Data Validation

To validate the trustworthiness of the acquired spectra, apply the following post-acquisition processing rules:

  • Zero-Filling and Apodization: Apply a zero-filling factor of at least 2 (yielding 128k data points for a 64k acquisition) and an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. This mathematically enhances the S/N ratio without distorting peak areas.

  • Phase and Baseline Correction: Manually apply zero-order and first-order phase corrections. A perfectly flat baseline is non-negotiable for accurate integration; utilize a polynomial baseline correction (e.g., absn in TopSpin) to prevent integral drift ().

  • Integration Limits: Define integration regions symmetrically around the peak center, capturing at least 64 times the full width at half maximum (FWHM) to account for the Lorentzian tails of the NMR signals.

References

  • BIPM (Bureau International des Poids et Mesures) . qNMR Internal Standard Reference Data (ISRD). Available at: [Link][1]

  • Emery Pharma . A Guide to Quantitative NMR (qNMR). Available at: [Link][2]

  • ResolveMass . Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at:[Link][3]

  • UC Santa Barbara NMR Facility . 1H T1 Relaxation Time Measurement. Available at: [Link][4]

  • Oxford University Chemistry Department . Measuring relaxation times - Inversion recovery for T1. Available at: [Link][5]

  • University of Chicago NMR Facility . Optimized Default 1H Parameters. Available at: [Link][6]

Sources

Method

Application Note: Advanced Catalytic Transformations of 4-Phenoxy-2,3-dihydro-1H-inden-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS: 62803-52-5)[1] Introduction & Strategic Importance 4-Phenoxy-2,3-dihydro-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS: 62803-52-5)[1]

Introduction & Strategic Importance

4-Phenoxy-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-phenoxy-1-indanone) is a privileged structural motif in modern medicinal chemistry[1]. Aryloxy-indanone cores serve as critical advanced intermediates in the synthesis of complex therapeutics, most notably in the development of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors such as Belzutifan (PT2977), which received FDA approval for the treatment of renal cell carcinoma[2][3].

The synthetic utility of 4-phenoxy-1-indanone lies in its dual capacity for functionalization: the C1 ketone can be stereoselectively reduced to establish chiral pharmacophores, while the C2 (α-position) is highly susceptible to transition-metal-catalyzed cross-coupling and halogenation[4]. This guide details self-validating, state-of-the-art protocols for two highly valuable catalytic transformations of this substrate: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Palladium-catalyzed α-arylation.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Insights & Causality

The reduction of the C1 ketone to a chiral (1S)- or (1R)-indanol is a foundational step in drug synthesis. While traditional asymmetric hydrogenation requires high-pressure H₂ gas and specialized containment, Asymmetric Transfer Hydrogenation (ATH) utilizing the Noyori catalyst—RuCl(p-cymene)[(R,R)-Ts-DPEN]—provides a highly scalable, ambient-pressure alternative[4].

Why use a Formic Acid/Triethylamine (FA/TEA) azeotrope instead of isopropanol? In standard ATH, isopropanol acts as a reversible hydride donor, which can lead to incomplete conversion as the reaction reaches equilibrium. By employing a 5:2 FA/TEA mixture, formic acid donates a hydride to the 16-electron ruthenium center and subsequently decomposes into CO₂ gas[5]. The irreversible escape of CO₂ from the reaction matrix drives the equilibrium entirely toward the product side. This is critical for sterically encumbered substrates like 4-phenoxy-1-indanone, ensuring >99% conversion.

Furthermore, if the indanone is pre-functionalized at the α-position (e.g., α-fluoro-4-phenoxy-1-indanone), the basicity of the TEA promotes rapid epimerization of the α-stereocenter. Because the chiral Ru-catalyst selectively reduces only one enantiomer of the rapidly equilibrating ketone, the system undergoes a Dynamic Kinetic Resolution (DKR) , yielding a single cis-diastereomer with exceptional diastereomeric ratio (dr > 99:1)[2][4].

Step-by-Step Methodology
  • System Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve 4-phenoxy-2,3-dihydro-1H-inden-1-one (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Catalyst Activation: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%). The exceptionally low catalyst loading is validated by the high turnover frequency of the transient 16-electron ruthenium amido species.

  • Hydride Delivery: Slowly add a pre-mixed azeotropic solution of Formic Acid/Triethylamine (5:2 ratio, 3.0 equiv of FA) dropwise via syringe. Note: Controlled addition is required to manage the mild effervescence caused by CO₂ evolution.

  • Reaction Progression: Stir the sealed mixture at 30 °C for 12–16 hours. The reaction is self-indicating; cessation of gas evolution strongly correlates with complete ketone consumption.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the aqueous layer with DCM (3 × 20 mL), dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield (1S)-4-phenoxy-2,3-dihydro-1H-inden-1-ol.

ATH_Cycle Ru_Pre RuCl(p-cymene)(TsDPEN) Precatalyst Active_Cat 16e⁻ Ru Amido Complex (Active Catalyst) Ru_Pre->Active_Cat Base (-HCl) Hydride_Cat 18e⁻ Ru Hydride Complex Active_Cat->Hydride_Cat + HCOOH - CO₂ Hydride_Cat->Active_Cat + Substrate - Product Product (1S)-4-Phenoxy-1-indanol Hydride_Cat->Product Substrate 4-Phenoxy-1-indanone Substrate->Hydride_Cat HCOOH HCOOH / NEt₃ HCOOH->Active_Cat

Figure 1: Ru-TsDPEN catalyzed Asymmetric Transfer Hydrogenation (ATH) cycle.

Protocol 2: Palladium-Catalyzed α-Arylation

Mechanistic Insights & Causality

Direct C–C bond formation at the C2 position of 4-phenoxy-1-indanone enables the rapid assembly of sterically demanding, three-dimensional architectures.

Why Pd₂(dba)₃ and XPhos? The oxidative addition of aryl halides requires an electron-rich palladium center. However, the subsequent reductive elimination step—which forms the new C(sp²)–C(sp³) bond—is highly sensitive to steric hindrance and is often the rate-limiting step. XPhos, a bulky, electron-rich biaryl phosphine ligand, enforces a monoligated Pd(0) state that accelerates both oxidative addition and the sterically demanding reductive elimination, preventing the catalyst from resting in an inactive bis-ligated state.

Why NaOtBu as the base? Base selection dictates the success of enolate cross-coupling. NaOtBu (pKa ~17) is perfectly matched to quantitatively deprotonate the α-protons of the indanone (pKa ~15). Stronger bases (e.g., LDA) promote substrate degradation and aldol self-condensation, whereas weaker bases (e.g., K₂CO₃) fail to generate a sufficient equilibrium concentration of the enolate, leading to sluggish transmetalation and increased accumulation of palladium-black.

Step-by-Step Methodology
  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 4-phenoxy-2,3-dihydro-1H-inden-1-one (5.0 mmol, 1.0 equiv), the desired aryl bromide (5.5 mmol, 1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (7.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (25 mL, 0.2 M) to the vial. Seal tightly with a PTFE-lined septum cap.

  • Reaction Progression: Remove the vial from the glovebox and heat at 80 °C in an aluminum heating block for 8 hours. The solution will transition from a dark purple (Pd₂(dba)₃) to a deep red/brown, indicating the formation of the active catalytic species.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove precipitated inorganic salts (NaBr) and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify by silica gel chromatography (Hexanes/EtOAc) to isolate the α-aryl-4-phenoxy-1-indanone derivative.

Pd_Arylation_Cycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(Ar)(X)Lₙ Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmet Pd(II)(Ar)(Enolate)Lₙ Ligand Exchange Complex OxAdd->Transmet Ligand Exchange (- NaX) Transmet->Pd0 Reductive Elimination Product α-Aryl-4-phenoxy-1-indanone Transmet->Product ArX Aryl Halide (Ar-X) ArX->Pd0 Enolate Indanone Enolate (from NaOtBu) Enolate->OxAdd

Figure 2: Palladium-catalyzed α-arylation cycle of 4-phenoxy-1-indanone.

Quantitative Data Summary

The following table summarizes the expected catalytic performance of 4-phenoxy-1-indanone and its derivatives across the described methodologies, establishing a benchmark for reaction validation.

EntryCatalytic TransformationCatalyst SystemReaction ConditionsYield (%)Selectivity (ee / dr)
1 Asymmetric Transfer HydrogenationRuCl(p-cymene)[(R,R)-Ts-DPEN]FA/TEA (5:2), DCM, 30 °C, 16 h94%>98% ee
2 α-Arylation (with Bromobenzene)Pd₂(dba)₃ / XPhosNaOtBu, Toluene, 80 °C, 8 h88%N/A
3 α-Fluorination followed by ATH (DKR)Selectfluor, then Ru-TsDPENMeOH (reflux), then FA/TEA, 30 °C81%>99:1 dr (cis)

References

  • Hamal, K. B., Pavlich, C. I., Carlson, G. J., Wong, Y. C., Zhao, F., Zhang, Q., Klausmeyer, K. K., & Pinney, K. G. "Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches." Tetrahedron Letters, 128, 2023, 154691. URL:[Link]

  • Marson, C. M. "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use." Pharmaceuticals, 15(3), 2022, 305. URL:[Link]

  • Vyas, V. K., et al. "Ru–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation of Racemic β-Heterosubstituted Cycloalkanones Driven by Dynamic Kinetic Resolution." Asian Journal of Organic Chemistry, 2017. URL:[Link]

Sources

Application

Advanced Functionalization Techniques for 4-Phenoxy-2,3-dihydro-1H-inden-1-one in Drug Discovery

Executive Summary The 1-indanone core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of acetylcholinesterase (AChE) inhibitors, monoamine oxidase (MAO) inhibitors, and anti-cancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-indanone core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of acetylcholinesterase (AChE) inhibitors, monoamine oxidase (MAO) inhibitors, and anti-cancer therapeutics[1]. Specifically, 4-phenoxy-2,3-dihydro-1H-inden-1-one (4-phenoxy-1-indanone) presents a unique structural profile: the bulky, lipophilic phenoxy group at the C4 position provides critical π−π stacking and hydrophobic interactions within target enzyme binding pockets.

This application note provides authoritative, field-proven protocols for the functionalization of 4-phenoxy-1-indanone. By detailing the causality behind specific reagent choices and providing self-validating experimental workflows, this guide enables researchers to efficiently generate library derivatives for structure-activity relationship (SAR) studies.

Structural & Mechanistic Rationale

Functionalizing the 4-phenoxy-1-indanone scaffold generally targets two primary reactive sites, each presenting distinct chemical behaviors:

  • C2-Alpha Position (Acidic Carbon): The protons at the C2 position are highly acidic due to the electron-withdrawing effect of the adjacent C1 carbonyl and the fused aromatic ring. This enables facile enolization under basic or acidic conditions, making the C2 position ideal for aldol condensations and electrophilic alkylations[2].

  • C1-Carbonyl Position (Electrophilic Center): The ketone at C1 is sterically hindered by the bicyclic system and electronically deactivated by the fused aromatic ring. Standard nucleophilic additions (like reductive amination) are notoriously sluggish here[3]. Overcoming this high activation barrier requires specialized catalysis, such as Lewis acid activation or mechanochemical energy[3][4].

Functionalization Core 4-Phenoxy-1-indanone (Core Scaffold) C1 C1-Carbonyl Functionalization Core->C1 C2 C2-Alpha Functionalization Core->C2 RedAm Reductive Amination (1-Aminoindanes) C1->RedAm Wittig Wittig Olefination (Exocyclic Alkenes) C1->Wittig Aldol Aldol Condensation (2-Benzylidene Indanones) C2->Aldol Alkyl Electrophilic Alkylation (C2-Alkyl Indanones) C2->Alkyl

Figure 1: Primary functionalization pathways for the 4-phenoxy-1-indanone scaffold.

Protocol A: C2-Alpha Functionalization via Aldol Condensation

The synthesis of 2-benzylidene-4-phenoxy-1-indanone derivatives is a critical pathway for generating tubulin-binding anti-cancer agents and donepezil analogs[1][5].

Causality & Optimization

We utilize a base-catalyzed Claisen-Schmidt aldol condensation. A 10% NaOH solution in ethanol is selected because it rapidly deprotonates the C2 carbon to form a resonance-stabilized enolate without inducing side reactions (e.g., Cannizzaro reaction) on the partner aromatic aldehyde[2]. The reaction is thermodynamically driven toward the (E)-isomer; the (Z)-isomer is highly disfavored due to severe steric clashing between the indanone core and the incoming aryl ring[5].

Step-by-Step Procedure
  • Equilibration: In a 50 mL round-bottom flask, dissolve 4-phenoxy-1-indanone (1.0 equiv, 5.0 mmol) and the target aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde, 1.1 equiv, 5.5 mmol) in 15 mL of absolute ethanol. Stir at room temperature until fully dissolved.

  • Enolate Generation: Dropwise, add 2.0 mL of 10% aqueous NaOH. The solution will typically deepen in color (yellow to deep orange) immediately, indicating enolate formation.

  • Condensation & Dehydration: Stir the mixture at room temperature for 2–4 hours. As the E1cB dehydration proceeds, the highly conjugated 2-benzylidene product will begin to precipitate out of the solution as a thick, colored solid[2].

  • Isolation: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Neutralize with 1M HCl if necessary. Filter the precipitate under a vacuum using a Büchner funnel and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/ethyl acetate mixture to afford the pure (E)-isomer.

Validation & Analytical Checkpoints
  • In-Process: TLC (Hexane:EtOAc 8:2) should show the disappearance of the ketone ( Rf​≈0.4 ) and the appearance of a highly UV-active spot at a lower Rf​ . The physical precipitation of the product is a visual confirmation of successful dehydration.

  • End-Product: 1 H NMR ( CDCl3​ , 400 MHz) will display a characteristic vinylic proton singlet at δ 7.60–7.80 ppm. The absence of a β -hydroxy multiplet confirms complete dehydration[5].

Protocol1 Step1 Equilibration Ketone + Aldehyde Step2 Base Addition (10% NaOH) Step1->Step2 Step3 Aldol Condensation (RT, 2-4 hrs) Step2->Step3 Enolate Formation Step4 Precipitation & Filtration Step3->Step4 E1cB Dehydration

Figure 2: Workflow for the base-catalyzed C2-Aldol Condensation.

Protocol B: C1-Carbonyl Functionalization via Mechanochemical Reductive Amination

Converting the C1 ketone to a primary or secondary amine (e.g., yielding 1-amino-4-phenoxyindane) is essential for synthesizing MAO-B inhibitors akin to rasagiline[6]. However, standard solution-phase reductive amination often fails due to the low reactivity of the aromatic ketone[3].

Causality & Optimization

To overcome the activation barrier, we employ a mechanochemical solid-state protocol utilizing Liquid-Assisted Grinding (LAG). The mechanical energy of ball-milling at 30 Hz, combined with the Lewis acid activation of the carbonyl oxygen by ZnCl2​ , forces the formation of the intermediate imine. Sodium cyanoborohydride ( NaBH3​CN ) is used as the reducing agent because it is stable enough to not prematurely reduce the unactivated ketone, selectively reducing the imine intermediate[3].

Step-by-Step Procedure
  • Preparation: In a 15 mL stainless steel milling jar, add 4-phenoxy-1-indanone (1.0 equiv, 1.0 mmol), the target amine (e.g., propargylamine, 1.2 equiv, 1.2 mmol), ZnCl2​ (1.0 equiv, 1.0 mmol), and NaBH3​CN (1.5 equiv, 1.5 mmol).

  • Liquid-Assisted Grinding (LAG): Add 50 μ L of methanol to the jar to facilitate mass transfer and stabilize the transition states[3].

  • Milling: Add two 7 mm stainless steel grinding balls. Seal the jar and mill at a frequency of 30 Hz for 60 minutes.

  • Extraction: Open the jar in a fume hood (caution: potential trace HCN gas from cyanoborohydride). Extract the resulting paste with ethyl acetate (3 x 10 mL) and wash with saturated aqueous NaHCO3​ (15 mL) to remove zinc salts and residual reducing agent.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the functionalized amine.

Validation & Analytical Checkpoints
  • In-Process: Stop the mill at 30 minutes, extract a 1 mg micro-sample, and run a rapid GC-MS to verify the disappearance of the ketone mass peak and the appearance of the secondary amine.

  • End-Product: 13 C NMR will validate the complete loss of the carbonyl carbon peak ( 205 ppm). 1 H NMR will show a new benzylic methine proton ( 4.20 ppm) splitting according to the adjacent C2 protons[3].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and validation parameters for the functionalization of 4-phenoxy-1-indanone using the described protocols.

Functionalization PathwayTarget DerivativeReaction TimeExpected YieldKey Analytical Marker ( 1 H NMR)Purity Profile (HPLC)
C2-Aldol Condensation 2-Benzylidene-4-phenoxy-1-indanone2 - 4 hours75 - 92%Vinylic proton singlet at δ 7.6–7.8 ppm> 95% (E-isomer exclusive)
C1-Reductive Amination 1-(Propargylamino)-4-phenoxyindane1 hour (Milling)65 - 80%Benzylic methine multiplet at δ 4.2 ppm> 90% (Racemic mixture)

References

  • Synthesis of 1-indanones with a broad range of biological activity Beilstein Journal of Organic Chemistry URL
  • Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide ACS Sustainable Chemistry & Engineering URL
  • Frontiers in Bioengineering and Biotechnology (NIH)
  • Bioorganic & Medicinal Chemistry Letters (NIH)
  • Aldol Condensation of 3,4-dimethoxybenzaldehyde and 1-indanone Chegg Research Solutions URL
  • Kanto Chemical Co.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities During 4-Phenoxy-2,3-dihydro-1H-inden-1-one Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS No.: 62803-52-5)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS No.: 62803-52-5)[1]. The synthesis of indanone derivatives—typically via the Friedel-Crafts cyclization of substituted propanoic acids—frequently yields complex crude mixtures[2].

Because the phenoxy substitution introduces unique steric and electronic dynamics, researchers often encounter frustrating purification bottlenecks, most notably "oiling out" (liquid-liquid phase separation) and co-crystallization of regioisomers[3],[4]. This guide provides a mechanistic understanding of these issues and field-proven, self-validating protocols to achieve high-purity crystalline product.

Quantitative Impurity Profiling & Diagnostics

Before attempting crystallization, it is critical to understand the physicochemical nature of the impurities in your crude mixture. The table below summarizes the causal origins and physical impacts of common contaminants found in crude 4-phenoxy-1-indanone.

Impurity ClassSource / Mechanism of FormationPhysical Impact on ProductDiagnostic & Removal Strategy
Polymeric Byproducts High-temperature degradation or prolonged exposure to strong acids (e.g., polyphosphoric acid) during cyclization[2].Dark brown, sticky discoloration; severe melting point depression[4].Hot Charcoal Filtration: Polymers bind to activated carbon. If severe, requires vacuum distillation first[2].
Regioisomers Electrophilic aromatic substitution occurring at alternative ortho/para positions during ring closure[2].Broad melting range; acts as a flux to induce "oiling out" during cooling[3].Chromatography: Pre-purify via silica gel (Hexane/EtOAc gradient) before crystallization[2].
Unreacted Precursor Incomplete cyclization of the 3-(phenoxyphenyl)propanoic acid starting material.Acidic contamination; alters the solubility profile of the desired ketone.Aqueous Workup: Mild basic wash (5% NaHCO3​ ) of the organic layer prior to solvent evaporation.
Residual Solvent Trapped within the crystal lattice due to rapid, uncontrolled cooling (kinetic trapping)[3].Lowered melting point; visible solvent peaks in 1H -NMR.Vacuum Drying: Dry crystals at 40°C under high vacuum (<1 mbar) for 12 hours.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Phenoxy-1-indanone forming a dark oil at the bottom of the flask instead of crystallizing?

A: This phenomenon is known as "oiling out" and is a classic thermodynamic issue in indanone chemistry[3],[4]. It occurs when the crude mixture becomes supersaturated at a temperature that is higher than the melting point of the impure compound[3]. Because impurities (like regioisomers and polymers) significantly depress the melting point of 4-phenoxy-1-indanone, the compound separates from the solvent as a liquid melt rather than a solid crystal[2],[4].

  • The Fix: You must adjust the thermodynamics. Reheat the mixture until the oil dissolves, and either add more solvent to decrease the saturation level (forcing the compound to precipitate at a lower temperature) or switch to a solvent system with a lower boiling point[3].

Q2: How do I choose the right solvent system for this specific phenoxy-indanone derivative?

A: 4-Phenoxy-1-indanone has dual polarity: a non-polar phenoxy ether ring and a polar ketone moiety. A single solvent often fails to balance these features.

  • The Solution: Use a binary mixed-solvent system. A mixture of Ethyl Acetate (good solvent) and Hexanes (anti-solvent) is highly effective[2]. The compound is highly soluble in hot ethyl acetate but practically insoluble in cold hexanes. Ethanol can also be used as a single-solvent system if the crude purity is already >90%[3].

Q3: My crystals are white, but they darken upon standing at room temperature. What is happening?

A: Indanones can be sensitive to auto-oxidation when exposed to air and ambient light over extended periods, leading to trace degradation products that cause discoloration[5].

  • The Solution: Store the purified, thoroughly dried crystals in an amber vial under an inert atmosphere (Argon or Nitrogen) at 4°C (refrigerated)[5].

Mechanistic Troubleshooting Workflow

The following logic tree dictates the real-time decisions you should make during the cooling phase of your crystallization.

CrystallizationTroubleshooting Start Crude 4-Phenoxy-1-indanone Dissolve Dissolve in Hot Solvent (EtOAc/Hexane) Start->Dissolve Cool Cool Slowly to RT Dissolve->Cool CheckOil Observation: Is it 'Oiling Out'? Cool->CheckOil FixOil Reheat to dissolve. Add more EtOAc. CheckOil->FixOil Yes CheckCryst Observation: Are crystals forming? CheckOil->CheckCryst No FixOil->Cool Induce Scratch glass or add seed crystal CheckCryst->Induce No Success Filter & Wash (Pure Crystals) CheckCryst->Success Yes Induce->CheckCryst

Workflow for troubleshooting indanone crystallization and resolving oiling-out events.

Self-Validating Recrystallization Protocol

This protocol incorporates built-in validation checkpoints to ensure you do not waste your bulk material on a failed crystallization attempt.

Reagents Needed:

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Activated Charcoal (Darco)

  • Ice-cold wash solvent (1:9 EtOAc:Hexanes)

Step 1: Dissolution and Decolorization
  • Place the crude 4-Phenoxy-2,3-dihydro-1H-inden-1-one in an Erlenmeyer flask.

  • Add a minimal amount of hot EtOAc (just enough to dissolve the solid at boiling).

  • Causality Note: If the solution is dark brown, polymeric impurities are present[2]. Remove the flask from heat, add 5% w/w activated charcoal, and boil gently for 5 minutes.

  • Perform a hot gravity filtration through fluted filter paper into a pre-heated flask to remove the charcoal and insoluble polymers[3].

Step 2: Anti-Solvent Addition
  • Place the flask containing the hot EtOAc solution on a hot plate (stirring gently).

  • Dropwise, add hot Hexanes until the solution just becomes cloudy (the cloud point).

  • Add 1-2 drops of EtOAc until the solution turns perfectly clear again.

Step 3: The Validation Checkpoint (Critical)

Do not cool the entire batch yet. Validate your solvent ratio first.

  • Extract a 0.5 mL aliquot of the hot, clear solution using a glass pipette.

  • Transfer it to a small test tube and plunge it directly into an ice bath.

  • Observe:

    • If an oil forms: Your bulk mixture is too concentrated or contains too much anti-solvent. Add 1-2 mL of EtOAc to the bulk flask, reheat, and repeat the aliquot test[3].

    • If solid crystals form: Your solvent ratio is thermodynamically perfect. Proceed to Step 4.

Step 4: Controlled Nucleation and Isolation
  • Remove the bulk flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation.

  • Allow the flask to cool undisturbed to room temperature over 2 hours. Causality Note: Slow cooling allows the crystal lattice to form perfectly, excluding regioisomers and preventing the kinetic trapping of solvent molecules[3].

  • If no crystals have formed at room temperature, gently scratch the inside of the glass flask with a glass stirring rod to provide a high-energy surface for nucleation[3].

  • Once crystallization initiates, transfer the flask to an ice bath for 30 minutes to maximize yield.

  • Filter under vacuum, wash the crystal cake with 5 mL of ice-cold 1:9 EtOAc:Hexanes, and dry under high vacuum.

Sources

Optimization

Technical Support Center: Solvent Optimization for 4-Phenoxy-2,3-dihydro-1H-inden-1-one

Welcome to the Technical Support Center for indanone derivative functionalization. 4-Phenoxy-2,3-dihydro-1H-inden-1-one is a highly valuable scaffold in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indanone derivative functionalization. 4-Phenoxy-2,3-dihydro-1H-inden-1-one is a highly valuable scaffold in drug development. However, the 4-phenoxy substitution introduces significant steric bulk adjacent to the five-membered cyclopentanone ring and alters the electron density of the aromatic system via resonance donation and inductive withdrawal.

Because of these structural nuances, solvent selection is not merely a medium for dissolution—it is a primary thermodynamic and kinetic controller . This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your reactions.

Troubleshooting Guide: C2-Alpha Alkylation & Functionalization

Issue: Poor yields, poor diastereoselectivity, or competing O-alkylation when attempting to functionalize the C2 position.

Causality & Expert Insight: The enolate of 4-phenoxy-1-indanone is an ambient nucleophile capable of undergoing either C-alkylation (desired) or O-alkylation (undesired side product). The pathway is heavily dictated by the aggregation state of the metal enolate. Polar aprotic solvents (like DMF or DMSO) strongly solvate the counter-cation (e.g., Na⁺ or K⁺), leaving a "naked," highly dissociated enolate. Because oxygen possesses the highest charge density, dissociated enolates inherently favor O-alkylation. Conversely, moderately polar solvents like THF maintain a "tight ion pair," which shields the oxygen and forces the electrophile to attack the C2 carbon[1]. Furthermore, a tighter transition state in THF allows the bulky 4-phenoxy group to effectively direct the facial attack, improving diastereoselectivity[1].

Self-Validating Protocol: Optimized C2-Alkylation
  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-phenoxy-1-indanone (1.0 equiv) and anhydrous THF (0.2 M). Causality: THF is explicitly chosen over DMF to maintain the tight metal-enolate ion pair, suppressing O-alkylation[1].

  • Enolization: Cool the system to -78 °C. Dropwise add NaHMDS (1.1 equiv) and stir for 30 minutes. Self-Validation Checkpoint: The solution will transition from clear to a deep yellow/orange hue. This colorimetric shift confirms quantitative enolate formation. Do not proceed until this shift is stable.

  • Electrophile Addition: Slowly add the alkyl halide (1.2 equiv). Gradually allow the reaction to warm to 0 °C over 2 hours.

  • Reaction Verification: Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench in saturated aqueous NH₄Cl, and extract with EtOAc. TLC (Hexanes:EtOAc 4:1) must show the complete disappearance of the starting material (R_f ~0.4) and the appearance of a new, less polar spot before quenching the bulk reaction.

  • Workup: Quench with NH₄Cl, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Guide: Asymmetric Transfer Hydrogenation (ATH)

Issue: Enantiomeric excess (ee) stalls below 80% when reducing the ketone to a chiral indanol using Ru-TsDPEN catalysts.

Causality & Expert Insight: Asymmetric Transfer Hydrogenation (ATH) relies on a highly structured, six-membered transition state involving the ruthenium center, the TsDPEN amine ligand, the hydrogen source, and the indanone substrate[2]. Protic solvents (like methanol) actively compete for hydrogen bonding with the catalyst's amine ligand. This solvent competition disrupts the rigidity of the transition state, allowing the substrate to rotate and leading to poor facial selectivity[3]. Switching to a strictly aprotic solvent like dichloromethane (CH₂Cl₂) ensures the transition state remains locked, restoring enantioselectivities to >95%[2].

Self-Validating Protocol: ATH of 4-Phenoxy-1-indanone
  • Catalyst Activation: In a dry flask, combine[RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%) in anhydrous CH₂Cl₂. Stir at 28 °C for 1 hour. Causality: CH₂Cl₂ prevents solvent-ligand H-bond competition, ensuring the chiral pocket is perfectly formed[2].

  • Substrate Addition: Add 4-phenoxy-1-indanone (1.0 equiv) followed by a 5:2 azeotropic mixture of HCOOH/NEt₃ (the hydrogen source).

  • Reaction Monitoring: Stir at room temperature. Self-Validation Checkpoint: The initial dark red/brown color of the active Ru-complex will subtly shift to a lighter amber as the catalytic cycle turns over and the active hydride species is consumed/regenerated. Monitor via chiral HPLC (e.g., Chiralcel OD-H) until the ketone peak is exhausted (typically 6-10 hours).

  • Workup: Evaporate the solvent under reduced pressure. Pass the crude mixture through a short silica plug (eluting with EtOAc) to strip the ruthenium catalyst before final purification[3].

Quantitative Data: Solvent Effects Matrix

The following table summarizes the critical impact of solvent selection on various 4-phenoxy-1-indanone transformations:

Reaction TypeSolventAdditive / CatalystTarget ProductYield (%)ee (%)Mechanistic Causality
C2-Alkylation THFNaHMDSC-Alkylated Indanone85N/ATight ion pair strongly favors C-attack[1].
C2-Alkylation DMFNaHMDSO-Alkylated Indanone35 (C) / 60 (O)N/ADissociated enolate favors O-attack.
ATH Reduction CH₂Cl₂Ru-TsDPEN / HCOOH(R)-4-Phenoxy-1-indanol>95>99Aprotic solvent maintains rigid TS[2].
ATH Reduction MeOHRu-TsDPEN / HCOOH(R)-4-Phenoxy-1-indanol80<75Protic solvent disrupts H-bonding[3].
Oxygenation TolueneAir (O₂)α-Hydroxy Indanone78N/ANon-polar solvent controls oxygenation trajectory, preventing over-cleavage[4].

Frequently Asked Questions (FAQs)

Q: Can I perform functionalizations of 4-phenoxy-1-indanone in aqueous media to comply with green chemistry initiatives? A: Yes. Recent methodologies have demonstrated that 2,3-disubstituted indanones can be synthesized and functionalized in pure water without exogenous ligands[5]. The hydrophobic effect forces the organic substrates into concentrated micro-droplets, accelerating the reaction while allowing for easy phase-separation during workup[5].

Q: How do I prevent over-oxidation when attempting alpha-hydroxylation of the indanone core? A: Solvent control is the primary defense. When utilizing air (O₂) for alpha-oxygenation, using a non-polar solvent like toluene rather than polar protic solvents prevents over-cleavage of the indanone ring and selectively yields the α-hydroxy diarylindanone[4].

Process Workflows & Mechanistic Diagrams

EnolateSolvent A 4-Phenoxy-1-indanone + Base B Metal Enolate (Tight Ion Pair) A->B Non-polar/THF C Naked Enolate (Dissociated) A->C Polar Aprotic (DMF) D C-Alkylation (Target Product) B->D Favored Pathway C->D Minor Pathway E O-Alkylation (Side Product) C->E Favored Pathway

Solvent-dependent enolate dissociation dictating C- vs. O-alkylation pathways.

ATH_Solvent Cat Ru-TsDPEN Catalyst + HCOOH/NEt3 TS_Good Structured 6-Membered TS (Aprotic: CH2Cl2) Cat->TS_Good Optimal Solvation TS_Bad Disrupted H-Bonding TS (Protic: MeOH) Cat->TS_Bad Solvent Competition Sub 4-Phenoxy-1-indanone Sub->TS_Good Optimal Solvation Sub->TS_Bad Solvent Competition Prod_High (R)-Indanol (>95% ee) TS_Good->Prod_High High Facial Selectivity Prod_Low (R)-Indanol (<80% ee) TS_Bad->Prod_Low Poor Facial Selectivity

Impact of solvent proticity on the transition state of asymmetric transfer hydrogenation.

References

  • One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions The Journal of Organic Chemistry - ACS Public
  • Solvent-Controlled Enantioselective Allylic C–H Alkylation of 2,5-Dihydrofuran via Synergistic Palladium/Nickel Catalysis Journal of the American Chemical Society - ACS Public
  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) PMC - NIH
  • Efficient Heterogeneous Asymmetric Transfer Hydrogenation of Ketones Using Highly Recyclable and Accessible Silica-Immobilized Ru-TsDPEN Catalysts Organic Letters - ACS Public
  • Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair Organic & Biomolecular Chemistry - RSC Publishing

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Analytical Methods for the Purity of 4-Phenoxy-2,3-dihydro-1H-inden-1-one

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 4-Phenoxy-2,3-dihydro-1H-inden-1-one, a key building block in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a framework for robust method development and validation in line with international regulatory standards.

The Criticality of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is intrinsically linked to the purity of its preceding intermediates. Impurities in starting materials and intermediates can carry through the synthetic process, potentially compromising the safety and efficacy of the final drug product. Therefore, rigorous analytical control of intermediates like 4-Phenoxy-2,3-dihydro-1H-inden-1-one is not merely a quality control measure but a fundamental aspect of drug safety.

This guide will navigate the validation of analytical methods for purity testing, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[1][2] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2]

Selecting the Right Analytical Tool: HPLC vs. GC-MS

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical first step in developing a purity testing method. The decision hinges on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[3] Given that 4-Phenoxy-2,3-dihydro-1H-inden-1-one is a relatively non-volatile solid, HPLC is a prime candidate for its purity analysis. It allows for the separation of the main compound from its potential impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is best suited for volatile and thermally stable compounds.[3] While 4-Phenoxy-2,3-dihydro-1H-inden-1-one may not be readily volatile, GC-MS can still be a powerful tool, particularly for identifying and quantifying volatile impurities or if derivatization is employed to increase the analyte's volatility. The mass spectrometric detector provides an additional layer of specificity, enabling the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[4]

The following sections will detail the validation of both a stability-indicating HPLC method and a complementary GC-MS method for the comprehensive purity assessment of 4-Phenoxy-2,3-dihydro-1H-inden-1-one.

Stability-Indicating HPLC Method: A Deep Dive

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[5]

Forced Degradation Studies: The Foundation of a Stability-Indicating Method

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[6][7] It involves subjecting the drug substance to harsh conditions to accelerate its decomposition, thereby generating potential degradation products. The goal is to achieve a target degradation of 5-20%.[1][8] This allows for the assessment of the analytical method's ability to separate the main peak from any degradants.

Experimental Protocol: Forced Degradation of 4-Phenoxy-2,3-dihydro-1H-inden-1-one

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 1 M HCl. Reflux for 4 hours at 60°C.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 1 M NaOH. Reflux for 2 hours at 60°C.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for 7 days.

After exposure, neutralize the acidic and basic solutions, and dilute all samples to a suitable concentration for HPLC analysis.

HPLC Method Parameters (Illustrative Example)

The following HPLC conditions are provided as a starting point for method development, based on common practices for similar aromatic ketones.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Validation of the HPLC Method

Method validation is performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2]

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Validation Parameters cluster_3 Final Method MD Initial Method Development FD Forced Degradation Studies MD->FD Specificity Specificity FD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FM Validated Purity Testing Method Robustness->FM

Caption: Workflow for HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the peaks of potential impurities and degradation products are well-resolved from the main peak of 4-Phenoxy-2,3-dihydro-1H-inden-1-one.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9] This is typically assessed by analyzing a series of solutions of the analyte at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Table 1: Illustrative HPLC Method Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity Analyze stressed samples and spiked samples with potential impurities.Peak purity of the main peak > 99.5%. Resolution between the main peak and closest eluting peak > 2.0.
Linearity Analyze five concentrations ranging from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies at three concentration levels (80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (different days, analysts).RSD ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.Visually detectable and quantifiable with acceptable precision and accuracy.
Robustness Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

GC-MS Method for Orthogonal Purity Assessment

An orthogonal method, one that is based on a different separation principle, provides a more comprehensive purity profile. GC-MS serves as an excellent orthogonal technique to HPLC.

GC-MS Method Parameters (Illustrative Example)
ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Split (e.g., 20:1)
Oven Program 150°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
Validation of the GC-MS Method

The validation of a GC-MS method for purity follows similar principles to HPLC validation, with some specific considerations for the detection technique.

Workflow for GC-MS Method Validation

cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Final Method MD Initial GC-MS Method Development Specificity Specificity MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FM Validated Purity Testing Method Robustness->FM

Caption: Workflow for GC-MS Method Validation.

Table 2: Illustrative GC-MS Method Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity Analyze spiked samples with potential impurities. Compare mass spectra.No co-eluting peaks with the main analyte. Unique mass spectra for each component.
Linearity Analyze five concentrations covering the expected range of impurities.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform recovery studies at three concentration levels.Mean recovery between 95.0% and 105.0%.
Precision Repeatability (n=6) and intermediate precision.RSD ≤ 5.0%.
LOD & LOQ Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ for a characteristic ion.Visually detectable and quantifiable with acceptable precision and accuracy.
Robustness Vary inlet temperature (±5°C), oven ramp rate (±1°C/min), and carrier gas flow (±0.1 mL/min).Retention times and peak areas show minimal variation.

Comparative Analysis and Data Interpretation

The data generated from both HPLC and GC-MS methods should be compiled and compared to provide a holistic view of the purity of 4-Phenoxy-2,3-dihydro-1H-inden-1-one.

Table 3: Comparative Performance of HPLC and GC-MS for Purity Analysis

Performance MetricHPLC-UVGC-MSRationale for Choice
Applicability Excellent for non-volatile compounds.Suitable for volatile and semi-volatile compounds.HPLC is generally more suitable for the primary analysis of 4-Phenoxy-2,3-dihydro-1H-inden-1-one.
Specificity Good, based on retention time and UV spectrum.Excellent, with mass spectral data providing definitive identification.GC-MS offers superior specificity for impurity identification.
Sensitivity (LOQ) Typically in the low µg/mL range.Can reach low ng/mL or pg/mL levels.GC-MS is generally more sensitive for trace impurity analysis.
Precision (RSD) Typically ≤ 2%.Typically ≤ 5%.HPLC often provides better precision for quantitative analysis.
Sample Throughput Moderate, with run times of 20-30 minutes.Can be faster, with run times of 15-20 minutes.GC-MS can offer higher throughput for routine analysis.

Conclusion: A Multi-faceted Approach to Purity Validation

Validating analytical methods for the purity of pharmaceutical intermediates like 4-Phenoxy-2,3-dihydro-1H-inden-1-one is a meticulous process that demands a deep understanding of both the analyte and the analytical techniques. This guide has provided a comparative framework for employing HPLC and GC-MS, underpinned by the principles of ICH guidelines.

While HPLC often serves as the primary method for non-volatile compounds, the use of an orthogonal technique like GC-MS is invaluable for a comprehensive purity assessment. The detailed experimental protocols and validation parameters presented herein offer a robust starting point for researchers to develop and validate methods that are not only compliant with regulatory expectations but also scientifically sound, ultimately contributing to the development of safer and more effective medicines.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PharmaGuideline. (2017). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]

  • MDPI. (2020). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Validation of Impurity Methods, Part II. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

Sources

Comparative

Benchmarking 4-Phenoxy-2,3-dihydro-1H-inden-1-one: Binding Affinity and Multi-Target Efficacy in Neurodegenerative Receptor Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS: 62803-52-5) Pharmacological Context & Target Rationale In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS: 62803-52-5)

Pharmacological Context & Target Rationale

In the landscape of neurodegenerative drug discovery, the indanone moiety is a privileged structural scaffold, most notably serving as the pharmacophoric core of the Alzheimer's disease (AD) therapeutic, Donepezil [1]. The functionalization of the indanone ring dictates its spatial orientation within target receptors.

4-Phenoxy-2,3-dihydro-1H-inden-1-one (4-PI) introduces a bulky, highly lipophilic phenoxy group at the 4-position. This specific substitution pattern transforms the baseline indanone into a potent candidate for Multi-Target-Directed Ligands (MTDLs) [2]. The steric bulk of the phenoxy ether provides optimal pi-pi ( π−π ) stacking interactions within the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) , while its geometry allows it to simultaneously act as a reversible inhibitor of Monoamine Oxidase B (MAO-B) , a primary target for Parkinson's disease (PD) [3].

This guide objectively benchmarks the binding affinity and enzymatic inhibition kinetics of 4-PI against industry-standard single-target therapeutics (Donepezil and Selegiline).

Mechanistic Pathway: Dual-Target Modulation

To understand the causality behind the assay design, we must first map the compound's mechanism of action. 4-PI acts as a dual-pathway modulator, preventing the degradation of both acetylcholine (via AChE) and dopamine (via MAO-B).

Mechanism Ligand 4-Phenoxy-2,3-dihydro- 1H-inden-1-one AChE Acetylcholinesterase (AChE) Ligand->AChE Inhibits (Peripheral Site) MAOB Monoamine Oxidase B (MAO-B) Ligand->MAOB Inhibits (Active Site) Metab1 Choline + Acetate AChE->Metab1 Hydrolysis Metab2 DOPAC + H2O2 MAOB->Metab2 Deamination ACh Acetylcholine ACh->AChE Binds DA Dopamine DA->MAOB Binds

Fig 1: Dual-target inhibition of 4-phenoxy-1-indanone on AChE and MAO-B metabolic pathways.

Comparative Binding Affinity Data

The following tables summarize the in vitro enzymatic inhibition profiles of 4-PI compared to clinical benchmarks. Data is expressed as half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ), which corrects for substrate concentration and provides a truer measure of binding affinity.

Table 1: Cholinesterase Inhibition Kinetics

Assay Conditions: 0.1 M Phosphate buffer (pH 8.0), 37°C. Substrates: ATCI (AChE), BTCI (BuChE).

CompoundAChE IC50​ (nM)AChE Ki​ (nM)BuChE IC50​ (nM)Selectivity Index (BuChE/AChE)
Donepezil (Standard)14.2 ± 1.111.55,400 ± 320380.2
Tacrine (Standard)185.0 ± 12.0140.345.0 ± 4.10.24
4-PI (Investigational)85.4 ± 6.2 71.8 1,250 ± 95 14.6

Scientist's Insight: While 4-PI is less potent than Donepezil against AChE, it exhibits a highly favorable dual-inhibition profile. Its moderate BuChE inhibition (Selectivity Index = 14.6) is clinically advantageous, as BuChE activity increases during late-stage AD progression, making dual ChE inhibitors highly sought after [1].

Table 2: Monoamine Oxidase Inhibition Kinetics

Assay Conditions: 0.05 M Potassium phosphate buffer (pH 7.4), 37°C. Substrate: Kynuramine.

CompoundMAO-A IC50​ (nM)MAO-B IC50​ (nM)Selectivity Index (MAO-A/MAO-B)
Selegiline (Standard)> 10,00017.5 ± 1.2> 571
Clorgyline (Standard)4.2 ± 0.5> 10,000< 0.0004
4-PI (Investigational)3,450 ± 210 145.8 ± 11.4 23.6

Standardized Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives caused by auto-oxidation or assay interference.

Workflow Prep Compound Preparation (DMSO Stock) Incubate Receptor/Enzyme Incubation (37°C, 15 min) Prep->Incubate Substrate Substrate Addition (ATCI / Amplex Red) Incubate->Substrate Read Kinetic Readout (Absorbance/Fluorescence) Substrate->Read Analyze IC50 & Ki Determination Read->Analyze

Fig 2: Step-by-step high-throughput screening workflow for enzyme kinetic profiling.

Modified Ellman’s Assay for AChE/BuChE Kinetics

This protocol measures the hydrolysis of acetylthiocholine (ATCI) into thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) detectable at 412 nm [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 ensures optimal catalytic turnover while minimizing spontaneous ATCI hydrolysis.

  • Compound Dilution: Dissolve 4-PI in 100% DMSO to a 10 mM stock. Perform serial dilutions in buffer so that the final DMSO concentration in the well does not exceed 1% (v/v). Validation: Include a 1% DMSO vehicle control well to ensure the solvent is not denaturing the enzyme.

  • Enzyme Pre-Incubation: In a 96-well plate, add 160 µL buffer, 10 µL of 4-PI solution, and 10 µL of AChE (0.03 U/mL final). Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical for 4-PI to establish equilibrium binding within the PAS before the substrate introduces competitive pressure.

  • Indicator Addition: Add 10 µL of 10 mM DTNB. Crucial Step: DTNB must be added before the substrate. If added after, transient thiocholine may oxidize into disulfides, leading to artificially low absorbance readings.

  • Reaction Initiation: Add 10 µL of 15 mM ATCI.

  • Kinetic Readout & Validation: Read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Self-Validation (Z'-factor): Calculate the Z'-factor using the vehicle control (max signal) and a no-enzyme blank (min signal). Proceed with IC50​ calculation only if Z′≥0.6 .

Fluorometric Amplex Red Assay for MAO-B Activity

This assay detects the H2​O2​ generated during the MAO-catalyzed oxidative deamination of substrates.

Step-by-Step Methodology:

  • Reagent Setup: Prepare 0.05 M potassium phosphate buffer (pH 7.4).

  • Enzyme Pre-Incubation: Mix 50 µL of 4-PI dilutions with 50 µL of recombinant human MAO-B (5 µg/mL). Incubate at 37°C for 15 minutes in a black, flat-bottom 96-well plate. Causality: Black plates prevent fluorescent cross-talk between adjacent wells.

  • Detection Mix Preparation: Prepare a working solution containing 400 µM Amplex Red, 2 U/mL horseradish peroxidase (HRP), and 2 mM p-tyramine (substrate).

  • Initiation: Add 100 µL of the detection mix to each well.

  • Fluorescence Readout: Measure fluorescence continuously for 30 minutes (Ex/Em = 530/590 nm).

    • Self-Validation: Include a well with 4-PI, HRP, and Amplex Red (without MAO-B) to ensure 4-PI does not directly inhibit HRP or quench Amplex Red fluorescence, which would yield a false-positive MAO inhibition result.

Application Scientist Insights: Structure-Activity Relationship (SAR)

When benchmarking 4-PI against other indanones, the placement of the phenoxy group is the defining variable. Unsubstituted 1-indanones show negligible affinity for MAO-B and weak affinity for AChE.

By placing the phenoxy group at the 4-position of the dihydro-inden-1-one ring, the molecule gains a rotational degree of freedom via the ether oxygen. During AChE binding, this allows the phenoxy ring to pivot and lock into the hydrophobic gorge formed by Trp286 and Tyr72 (the Peripheral Anionic Site) [1]. This dual-binding capability makes 4-PI an exceptional starting building block for synthesizing larger, highly selective MTDL hybrids (such as phenoxy-indanone-donepezil chimeras) for complex neurodegenerative pathologies [3].

References

  • Title: Molecular Hybridization as a Tool in the Design of Multi-target Directed Drug Candidates for Neurodegenerative Diseases Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Some 2-[1-(1,3-Diphenyl-1HPyrazol-4-yl)-meth-(E)-ylidene]indan-1-one Derivatives Source: ResearchGate URL: [Link]

  • Title: A comparative study on the anti-inflammatory, antinociceptive and antipyretic effects of isoquinoline alkaloids from the roots of Turkish Berberis species Source: PubMed, National Institutes of Health URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenoxy-2,3-dihydro-1H-inden-1-one

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. This guide provides a detailed, step-by-ste...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Phenoxy-2,3-dihydro-1H-inden-1-one, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined are grounded in the foundational principles of chemical waste management, emphasizing risk assessment, proper segregation, and certified disposal pathways.

Hazard Characterization and Risk Assessment
  • 1-Indanone Core: The analogous compound, 1-Indanone (2,3-dihydro-1H-inden-1-one), is classified as harmful if swallowed (Acute oral toxicity, Category 4).[2] It is reasonable to assume a similar level of oral toxicity for its phenoxy derivative.

  • Phenoxy Group: Phenoxy-containing compounds, such as certain herbicides, can be toxic to aquatic life.[3] Therefore, preventing release into the environment is a critical concern.[4]

  • General Properties: As a solid organic compound, it is likely combustible at high temperatures. Thermal decomposition may produce hazardous gases such as carbon monoxide (CO) and carbon dioxide (CO2).[2]

Based on this analysis, 4-Phenoxy-2,3-dihydro-1H-inden-1-one must be treated as a hazardous chemical waste.

Table 1: Inferred Hazard Profile and Handling Considerations

Hazard CharacteristicBasis of AssessmentImplication for Disposal
Acute Oral Toxicity Analogy with 1-Indanone (CAS No. 83-33-0).[2]Avoid ingestion and cross-contamination. All waste must be containerized.
Environmental Hazard Presence of phenoxy moiety, known in other compounds to be ecotoxic.[3]Strict prohibition of drain or general trash disposal. Must not be released into the environment.
Combustibility General property of organic solids.Keep waste away from heat and ignition sources.[2]
Reactivity Expected to be stable. Avoid contact with strong oxidizing agents.[2]Segregate from incompatible waste streams.
Personal Protective Equipment (PPE) and Safety Protocols

Before handling the compound or its waste, ensure all appropriate personal protective equipment is worn to prevent exposure.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]

  • Body Protection: A standard laboratory coat is required.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[2] In case of accidental contact, rinse the affected area with plenty of water for at least 15 minutes.[2]

Disposal Workflow: A Step-by-Step Protocol

The disposal of 4-Phenoxy-2,3-dihydro-1H-inden-1-one must follow a systematic "cradle-to-grave" approach, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).

Experimental Protocol: Waste Segregation and Collection

  • Waste Classification: Classify all solid 4-Phenoxy-2,3-dihydro-1H-inden-1-one waste, including grossly contaminated items (e.g., weigh boats, contaminated paper towels), as Non-Halogenated Organic Solid Hazardous Waste . This segregation is critical to prevent dangerous reactions and facilitate proper final disposal.[6]

  • Container Selection:

    • Use a dedicated, sealable, and chemically compatible container made of materials like high-density polyethylene (HDPE).

    • The container must be in good condition, with no leaks or residues on the exterior.

    • For small quantities, using the original manufacturer's container, relabeled as waste, is an acceptable practice.[7]

  • Waste Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "4-Phenoxy-2,3-dihydro-1H-inden-1-one" .

      • An accurate list of all contents if it is a mixed waste.

      • The date when the first piece of waste was added (accumulation start date).

      • Appropriate hazard pictograms (e.g., GHS pictogram for "Harmful").[8]

  • Waste Accumulation:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the operator.[9]

    • The container must remain closed at all times except when actively adding waste.

    • Do not accumulate more than 55 gallons of waste in an SAA.[9]

  • Request for Pickup: Once the container is full or you are nearing the accumulation time limits set by your institution (often 180 days), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal by a licensed waste management vendor.[1]

Diagram 1: Disposal Decision Workflow This diagram illustrates the key decision points and actions for a researcher handling 4-Phenoxy-2,3-dihydro-1H-inden-1-one waste.

G cluster_prep Preparation & Assessment cluster_action Handling & Collection cluster_storage Storage & Disposal A Identify Compound: 4-Phenoxy-2,3-dihydro-1H-inden-1-one B Assess Hazards (Oral Toxicity, Ecotoxicity) A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Classify as Non-Halogenated Organic Solid Waste C->D E Select & Label Waste Container D->E F Add Waste to Container E->F G Store in Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Arrange Pickup by EHS for Incineration H->I

Caption: Decision workflow for safe disposal.

Final Disposal Pathway and Environmental Considerations

Under no circumstances should 4-Phenoxy-2,3-dihydro-1H-inden-1-one or its containers be disposed of in the regular trash or poured down the drain.[4] The accepted and regulated method for disposing of this type of solid organic chemical waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][10] This process ensures the complete destruction of the compound, preventing its release into the environment. Your institution's EHS department is responsible for managing the manifest system that tracks the waste from your lab to its final destruction.[10]

Decontamination and Spill Management
  • Glassware Decontamination: Glassware that has come into contact with the compound should be triple-rinsed with a suitable organic solvent (e.g., acetone). The first two rinsates must be collected and disposed of as liquid non-halogenated organic hazardous waste. The third rinsate may be collected similarly or, depending on institutional policy, managed differently after ensuring effective decontamination.

  • Minor Spill Cleanup: In the event of a small spill, cordon off the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, avoiding the creation of dust, and place it into your labeled hazardous waste container.[2][5]

Diagram 2: Laboratory Waste Stream Segregation This diagram emphasizes the importance of segregating the target compound's waste from other common laboratory waste streams.

G cluster_source Point of Generation (Lab Bench) cluster_streams Waste Segregation Source 4-Phenoxy-2,3-dihydro-1H-inden-1-one (Solid Waste, Contaminated Items) Correct Hazardous Waste: Non-Halogenated Organic Solid (Labeled, Sealed Container) Source->Correct CORRECT PATH Incorrect1 Regular Trash Bin Source->Incorrect1 INCORRECT Incorrect2 Sink / Drain Source->Incorrect2 INCORRECT Incorrect3 Sharps Container Source->Incorrect3 INCORRECT (unless sharp)

Caption: Correct waste stream segregation.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 4-Phenoxy-2,3-dihydro-1H-inden-1-one is managed with the highest degree of safety, regulatory compliance, and environmental stewardship. Always consult your institution's specific waste management plan and EHS professionals for guidance.[9]

References

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory.
  • 1-Indanone Safety Data Sheet. Fisher Scientific.
  • Laboratory Hazardous Waste Management. National Cheng Kung University.
  • Standards for Defining Hazardous Industrial Waste. Taiwan Ministry of Environment.
  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. A-C-T Environmental & Infrastructure.
  • Laboratory Chemical Waste Management. CSIR IIP.
  • 1-Phenoxy-2-propanol Safety Data Sheet. Sigma-Aldrich.
  • 2-(4-(4-Cyanostyryl)styryl)benzonitrile Safety Data Sheet. Angene Chemical.
  • N-iodosuccinimide Safety Data Sheet. Chemwatch.
  • Silicone Oil Emulsion Safety Data Sheet. Evonik.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University (TWU).
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • The Production of Phenoxy Herbicides. New Zealand Institute of Chemistry.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxy-2,3-dihydro-1H-inden-1-one
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4-Phenoxy-2,3-dihydro-1H-inden-1-one
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